Phenethicillin Sodium Salt
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Overview
Description
Phenethicillin Sodium Salt is a β-lactam antibiotic belonging to the penicillin class. It is known for its effectiveness against Gram-positive bacteria. The compound is a sodium salt form of phenethicillin, which is also referred to as phenoxyethylpenicillin. It is used primarily in the treatment of bacterial infections and is known for its ability to interfere with bacterial cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethicillin Sodium Salt is synthesized through the reaction of phenethicillin with sodium hydroxide. The process involves the esterification of 6-aminopenicillanic acid with phenoxyacetic acid, followed by the conversion of the resulting ester to the sodium salt form using sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and subsequent neutralization reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions typically include controlled temperature and pH to facilitate the esterification and salt formation processes .
Chemical Reactions Analysis
Types of Reactions: Phenethicillin Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Phenethicillin Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in microbiological studies to investigate the effects of β-lactam antibiotics on bacterial cell wall synthesis.
Medicine: Utilized in the development of new antibacterial agents and in the study of antibiotic resistance mechanisms.
Mechanism of Action
Phenethicillin Sodium Salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . The molecular targets involved in this process are the PBPs, and the pathway includes the disruption of peptidoglycan synthesis .
Comparison with Similar Compounds
Phenoxymethylpenicillin: Similar in structure but differs in the side chain attached to the penicillin nucleus.
Ampicillin: Has a broader spectrum of activity compared to Phenethicillin Sodium Salt.
Amoxicillin: Similar to ampicillin but with better oral absorption.
Uniqueness: this compound is unique due to its specific side chain, which provides it with distinct pharmacokinetic properties. It is particularly effective against non-penicillinase-producing staphylococci and is known for its stability in acidic environments, making it suitable for oral administration .
Properties
IUPAC Name |
sodium;(2S,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1/t9?,11-,12+,15?;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRQUJWXQAEVBK-BWVWTODUSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H]1C2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N2NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.